3-(Cyclopropylmethoxy)benzohydrazide
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Overview
Description
3-(Cyclopropylmethoxy)benzohydrazide is an organic compound with the molecular formula C11H14N2O2 It is a derivative of benzohydrazide, characterized by the presence of a cyclopropylmethoxy group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)benzohydrazide typically involves the reaction of 3-(cyclopropylmethoxy)benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:
Preparation of 3-(Cyclopropylmethoxy)benzoic acid: This can be achieved by reacting 3-hydroxybenzoic acid with cyclopropylmethyl bromide in the presence of a base like potassium carbonate.
Formation of this compound: The 3-(cyclopropylmethoxy)benzoic acid is then reacted with hydrazine hydrate under reflux conditions to yield the desired benzohydrazide derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)benzohydrazide can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxadiazoles.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxadiazole derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted benzohydrazides.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a precursor for synthesizing bioactive molecules with antibacterial, antifungal, and anticancer properties.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Research: It is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)benzohydrazide involves its interaction with biological targets such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The molecular pathways involved may include inhibition of protein synthesis, disruption of cell membrane integrity, and interference with metabolic processes .
Comparison with Similar Compounds
Similar Compounds
3-(Cyclopropylmethoxy)-N-(3,5-dichloropyridin-4-yl)-4-(difluoromethoxy)benzamide: This compound shares structural similarities with 3-(Cyclopropylmethoxy)benzohydrazide but has additional functional groups that may confer different biological activities.
Benzohydrazide Derivatives: Various benzohydrazide derivatives have been synthesized and studied for their diverse biological properties, including antibacterial, antifungal, and anticancer activities.
Uniqueness
This compound is unique due to the presence of the cyclopropylmethoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-(cyclopropylmethoxy)benzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c12-13-11(14)9-2-1-3-10(6-9)15-7-8-4-5-8/h1-3,6,8H,4-5,7,12H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWVHYCFHUXGBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=CC=CC(=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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